![molecular formula C8H4ClNO2 B13462690 5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13462690.png)
5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde is an organic compound with the molecular formula C8H4ClNO2 It is a heterocyclic compound containing both furan and pyridine rings, which are fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with furan-2-carbaldehyde in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: 5-Chlorofuro[2,3-c]pyridine-2-carboxylic acid.
Reduction: 5-Chlorofuro[2,3-c]pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The furan and pyridine rings may also contribute to binding interactions through π-π stacking or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromofuro[2,3-c]pyridine-2-carbaldehyde
- 5-Methylfuro[2,3-c]pyridine-2-carbaldehyde
- 5-Fluorofuro[2,3-c]pyridine-2-carbaldehyde
Uniqueness
5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions. The chlorine atom can participate in various substitution reactions, providing a versatile handle for further functionalization. Additionally, the combination of furan and pyridine rings imparts distinct electronic and steric properties, making it a valuable compound in synthetic chemistry and research applications.
Properties
Molecular Formula |
C8H4ClNO2 |
|---|---|
Molecular Weight |
181.57 g/mol |
IUPAC Name |
5-chlorofuro[2,3-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H4ClNO2/c9-8-2-5-1-6(4-11)12-7(5)3-10-8/h1-4H |
InChI Key |
DCTCRCCQDMMJTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(OC2=CN=C1Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl (S)-6-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13462620.png)
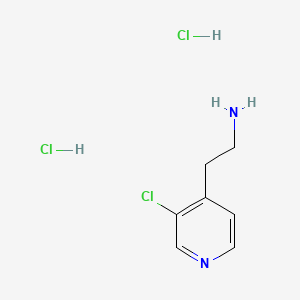

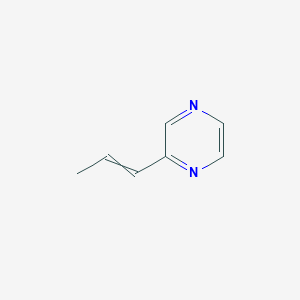
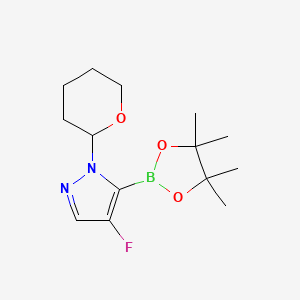

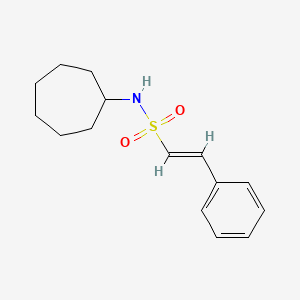
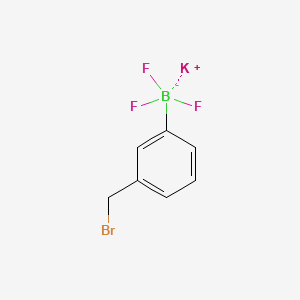

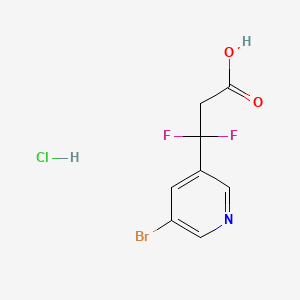
![[4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride](/img/structure/B13462691.png)

